4-(4-Bromophenyl)-4-methylpyrrolidin-2-one
Overview
Description
4-(4-Bromophenyl)-4-methylpyrrolidin-2-one is a chemical compound that belongs to the class of organic compounds known as pyrrolidinones. This compound features a bromophenyl group attached to a pyrrolidinone ring, which is a five-membered lactam structure. Pyrrolidinones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-bromophenylacetic acid and a suitable amine.
Reaction Steps: The amine is first converted to its corresponding amide, followed by cyclization to form the pyrrolidinone ring.
Conditions: The reaction is usually carried out under reflux conditions with a dehydrating agent to facilitate the cyclization process.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts and advanced purification techniques.
Safety Measures: Proper handling and disposal of reagents and by-products are essential to ensure safety and environmental compliance.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions at the bromine atom can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: Cyanides and other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
4-Bromophenylacetic acid: A related compound with a similar bromophenyl group but lacking the pyrrolidinone ring.
4-Bromophenol: Another bromophenyl compound with a hydroxyl group instead of the lactam structure.
4-Bromobiphenyl: A biphenyl derivative with a bromine atom on the benzene ring.
Uniqueness: 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one is unique due to its pyrrolidinone ring, which imparts different chemical and biological properties compared to its related compounds
Properties
IUPAC Name |
4-(4-bromophenyl)-4-methylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(6-10(14)13-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWQIPWZDYISCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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